N-Methylcorydaldine

Anti-ulcer Gastroprotective H+/K+-ATPase

N-Methylcorydaldine (CAS 6514-05-2) is a structurally distinct quinolone alkaloid whose N-methyl and 6,7-dimethoxy motifs drive its unique in vitro H+/K+-ATPase inhibition—activity not consistently observed in analogs like corydaldine or thalifoline. Substituting with other isoquinolones risks divergent biological outcomes. It also inhibits JB6 cell transformation (IC50=0.4 μg/mL) while showing low cytotoxicity in HepG2/A549 lines, making it an indispensable reference standard for gastric acid secretion, chemoprevention, and natural product dereplication studies. Ensure batch-to-batch consistency by sourcing verified, HPLC-characterized material.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 6514-05-2
Cat. No. B1206698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylcorydaldine
CAS6514-05-2
SynonymsN-methylcorydaldine
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1=O)OC)OC
InChIInChI=1S/C12H15NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7H,4-5H2,1-3H3
InChIKeyBDIZBBGNYDRCCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylcorydaldine (CAS 6514-05-2) for Research: An Isoquinolone Alkaloid with Documented Anti-Secretory Activity


N-Methylcorydaldine (CAS 6514-05-2) is a quinolone-class isoquinoline alkaloid [1], identified as a secondary metabolite in various medicinal plant species, including those within the Annonaceae, Hernandiaceae, and Papaveraceae families [2]. Its chemical structure features a 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one core, distinguishing it from structurally related isoquinolone alkaloids like corydaldine and thalifoline [3]. The compound is primarily utilized as a reference standard in life science studies and has been investigated for its anti-secretory properties, notably its demonstrated in vitro inhibition of the H+/K+-ATPase (proton pump) [4].

N-Methylcorydaldine (CAS 6514-05-2) Procurement: Why Structural Analogs Are Not Functional Replacements


The procurement of N-Methylcorydaldine cannot be substituted by other in-class isoquinolone alkaloids or close structural analogs without risking significant shifts in biological outcome. While compounds such as corydaldine, thalifoline, and northalifoline share the isoquinolone scaffold, their specific substitution patterns dictate their interaction with biological targets [1]. The presence of the N-methyl group and the precise 6,7-dimethoxy substitution on N-Methylcorydaldine has been directly linked to its anti-secretory activity, a functional profile not consistently observed across the class [2]. For instance, in a comparative study of alkaloids isolated from Annona squamosa, only three out of twelve compounds, including N-Methylcorydaldine, exhibited promising anti-secretory activity, underscoring that minor structural variations within this class preclude functional interchangeability [3].

N-Methylcorydaldine (CAS 6514-05-2) vs. Comparators: A Guide to Differential Activity Data


N-Methylcorydaldine Demonstrates Anti-Secretory Activity Comparable to the Proton Pump Inhibitor Omeprazole

In an in vitro H+/K+-ATPase assay, N-Methylcorydaldine (designated as compound 3) demonstrated anti-secretory activity comparable to the standard drug omeprazole [1]. This finding was part of a larger study where 12 compounds were evaluated; only three compounds, including N-Methylcorydaldine, showed this promising activity .

Anti-ulcer Gastroprotective H+/K+-ATPase

N-Methylcorydaldine Exhibits Potent Inhibition of JB6 Murine Epidermal Cell Transformation (IC50 = 0.4 μg/mL)

In a soft agar assay evaluating the inhibition of JB6 murine epidermal cell transformation, N-Methylcorydaldine (referred to as compound 3) exhibited an IC50 value of 0.4 μg/mL [1]. This activity was significant compared to other isolates from the same study, which were largely inactive (IC50 > 4 μg/mL). However, it was less potent than another isolate, compound 2, which had an IC50 of 0.15 μg/mL [2].

Chemoprevention Cell Transformation Anti-tumor

N-Methylcorydaldine's Absence of Significant Cytotoxicity in HepG2 and A549 Cancer Cell Lines Differentiates It from More Active Congeners

A study evaluating the in vitro cytotoxic effects of 22 nitrogenous compounds from Corydalis impatiens found that N-Methylcorydaldine (compound 14) did not exhibit significant inhibitory effects on HepG2 or A549 cancer cell lines, in contrast to other isolated compounds [1]. For example, compounds 2 and 4 showed significant inhibitory effects on HepG2 cells with IC50 values of 8.62 and 8.32 μM, respectively [2]. This lack of cytotoxicity for N-Methylcorydaldine in these models is a key differentiator.

Cytotoxicity Cancer Cell Lines Selectivity

Defined Research Applications for N-Methylcorydaldine (CAS 6514-05-2) Supported by Peer-Reviewed Evidence


Investigating Proton Pump Inhibition and Gastric Acid Secretion

Given its in vitro H+/K+-ATPase inhibitory activity comparable to omeprazole [1], N-Methylcorydaldine serves as a valuable reference standard or tool compound for researchers studying the molecular mechanisms of gastric acid secretion and evaluating potential anti-ulcer agents. Its activity in this pathway is a clearly defined and documented function.

Studies on Cell Transformation and Early-Stage Carcinogenesis

The compound's demonstrated ability to inhibit the transformation of JB6 murine epidermal cells (IC50 = 0.4 μg/mL) [2] positions it as a specific tool for investigating the cellular and molecular events driving oncogenic transformation. Its quantifiable activity in this assay provides a benchmark for evaluating other potential chemopreventive agents.

Chemical Ecology and Natural Product Dereplication

As a well-characterized isoquinolone alkaloid found in diverse plant families [3], N-Methylcorydaldine is an essential reference standard for the dereplication of natural product extracts. Its unique spectral signature (NMR, MS) allows for rapid identification and quantification in complex mixtures, supporting research in pharmacognosy and chemical ecology.

Selectivity Profiling in Cytotoxicity Assays

Its lack of significant cytotoxicity against HepG2 and A549 cell lines [4] makes N-Methylcorydaldine a suitable control or reference compound in experiments where other test agents are expected to induce cell death. This defined inactivity profile aids in confirming that observed effects are specific to the test compound rather than a general cytotoxic response.

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